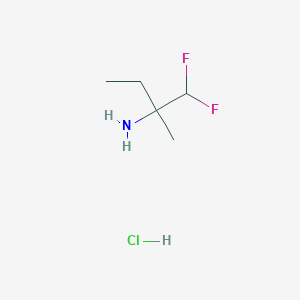

1,1-Difluoro-2-methylbutan-2-amine hydrochloride

Description

1,1-Difluoro-2-methylbutan-2-amine hydrochloride (C₅H₁₁ClF₂N) is a fluorinated secondary amine hydrochloride with a branched aliphatic chain. Its molecular weight is 185.10 Da, and its structure features two fluorine atoms at the C1 position and a methyl group at the C2 position of a butan-2-amine backbone . The SMILES notation (CCC(C)(C(F)F)N.Cl ) highlights the branching and fluorine substitution .

Properties

Molecular Formula |

C5H12ClF2N |

|---|---|

Molecular Weight |

159.60 g/mol |

IUPAC Name |

1,1-difluoro-2-methylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H11F2N.ClH/c1-3-5(2,8)4(6)7;/h4H,3,8H2,1-2H3;1H |

InChI Key |

WLFYGIMXWKLZIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride typically involves the reaction of 1,1-difluoro-2-methylbutane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium iodide (NaI) or other halogenating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or higher oxidation state compounds.

Reduction: Formation of simpler amines or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,1-Difluoro-2-methylbutan-2-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Fluorine Substitution : The target compound and the first two analogs feature fluorine atoms at terminal carbons, which enhance electronegativity and lipophilicity. In contrast, 2-phenylbutan-1-amine lacks fluorine, making it less polar.

- Aromatic vs.

- Branching : The target compound’s branched structure (C2 methyl group) may confer steric hindrance, affecting reactivity and solubility compared to linear analogs like 2-phenylbutan-1-amine.

Physicochemical and Pharmacokinetic Implications

- For example, the target compound’s logP is likely higher than non-fluorinated analogs like 2-phenylbutan-1-amine .

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, aromatic substituents (e.g., phenyl groups) may reduce solubility compared to aliphatic analogs .

- Metabolic Stability : Fluorine substitution often slows metabolic degradation by resisting cytochrome P450 oxidation, a property shared by the target compound and its fluorinated analogs .

Biological Activity

1,1-Difluoro-2-methylbutan-2-amine hydrochloride is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClF2N |

| Molecular Weight | 168.64 g/mol |

| IUPAC Name | 1,1-Difluoro-2-methylbutan-2-amine hydrochloride |

| CAS Number | 1909314-14-2 |

Structural Characteristics

The structure of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride includes a difluoromethyl group and an amine functional group, which may contribute to its biological activity by influencing its binding affinity to various receptors and enzymes.

The biological activity of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride is primarily mediated through its interaction with neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as a ligand for specific receptors involved in neurotransmission.

Interaction with Receptors

- GABA Receptors : The compound may influence GABAergic signaling pathways. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, suggesting potential therapeutic applications for neurological disorders.

- Adrenergic Receptors : It may also interact with adrenergic receptors, potentially affecting cardiovascular functions and neurochemical signaling .

Enzyme Inhibition

Research indicates that 1,1-Difluoro-2-methylbutan-2-amine hydrochloride may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar amine structures can inhibit monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like dopamine and serotonin .

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of related compounds, suggesting that 1,1-Difluoro-2-methylbutan-2-amine hydrochloride could exhibit similar effects. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Case Studies

- Neuropharmacological Effects : A study examining the effects of difluorinated amines on neuronal activity found that compounds like 1,1-Difluoro-2-methylbutan-2-amine hydrochloride could modulate synaptic transmission, leading to altered behavioral outcomes in animal models .

- Metabolic Pathways : Research on enzyme inhibitors has shown that this compound may affect lipid metabolism by inhibiting diacylglycerol acyltransferase (DGAT), which plays a role in triglyceride synthesis .

Comparative Analysis

To better understand the unique properties of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity |

|---|---|

| Methyl azocane-4-carboxylate | Antimicrobial and antiviral activity |

| Thiazole derivatives | Anticancer and anti-inflammatory effects |

| Indazole derivatives | Neuroprotective and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.